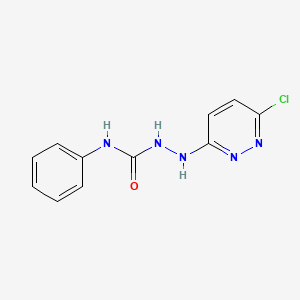

2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide, also known as CPPC, is a novel and highly potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CPPC has been studied extensively in recent years due to its potential as a therapeutic agent for cancer and other diseases. CPPC has been shown to selectively inhibit DHODH, thus leading to decreased levels of uridine 5'-monophosphate (UMP) and subsequently decreased levels of pyrimidine nucleotides, which are essential for cell growth and proliferation. Furthermore, CPPC has been shown to have anti-inflammatory, anti-angiogenic, and anti-oxidant properties.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Activities

The compound “2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide” has been used in the synthesis of dihydroxo-bridged diuranyl(VI) complexes. These complexes have shown visible light-driven photocatalytic activities . They have been used in the degradation of rhodamine B (RhB) and methylene blue (MB) under visible light irradiation .

Synthesis of New Compounds

The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” has been used in the synthesis of new classes of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes . These complexes have been studied for their antimicrobial and anticancer activities .

Inhibition Property in Acidic Medium

“2-((6-chloropyridazin-3-yl)thio)-N,N-diethylacetamide” has been studied for its inhibition property in an H2SO4 medium . This property makes it a novel and effective inhibitor for copper in an acidic medium .

Biological Activities

The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” and its metal complexes have been evaluated for their in vitro antibacterial activity against various strains . They have also been evaluated for their in vitro antifungal activity .

Cytotoxic Evaluation

New 1-(6-chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines have been synthesized using 3-chloro-6-hydrazinopyridazine . These compounds have been screened for their cytotoxic effects against three cancer cell lines .

Molecular Docking Studies

The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase . This helps to determine the most preferred mode of interaction .

Conformational Analysis

The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” has been used in the conformational analysis of [3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino [4,5-b]Quinoxalin-2 (1Н)-yl] (Phenyl)Methanone . This analysis helps in the establishment of their structures .

Versatile Material in Scientific Research

The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” is a versatile material used in scientific research. Its unique properties make it suitable for various applications, including drug discovery and synthesis of novel compounds.

Eigenschaften

IUPAC Name |

1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O/c12-9-6-7-10(15-14-9)16-17-11(18)13-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H2,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGCJVKRBWYCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)

![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)

![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)

![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)

![3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2649049.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2649051.png)